molecular formula C13H8F3NO2 B1392955 2-[2-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid CAS No. 1226367-06-1

2-[2-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid

Cat. No. B1392955
M. Wt: 267.2 g/mol
InChI Key: JFRQZLCXVLPYSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Trifluoromethyl)pyridine-4-carboxylic acid is a pharmaceutical intermediate . It is a part of the trifluoromethylpyridine (TFMP) derivatives, which are used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Synthesis Analysis

The synthesis of trifluoromethylpyridines has been a topic of research. For instance, the first synthesis of tipranavir using a chiral auxiliary was reported in 1997, but later, a practical asymmetric synthesis was also reported . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride prepared from 2,5-CTF is achieved in the final synthesis step .


Molecular Structure Analysis

The molecular structure of 2-(Trifluoromethyl)pyridine-4-carboxylic acid is characterized by the presence of a trifluoromethyl group and a pyridine moiety . The trifluoromethyl group is an important subgroup of fluorinated compounds .


Chemical Reactions Analysis

The chemical reactions involving 2-(Trifluoromethyl)pyridine-4-carboxylic acid are part of its synthesis process. For example, the introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride prepared from 2,5-CTF is achieved in the final synthesis step .


Physical And Chemical Properties Analysis

2-(Trifluoromethyl)pyridine-4-carboxylic acid is slightly soluble in water . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to its biological activities .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Derivatives : The synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives is achieved through multi-step processes. 2-[3-(Trifluoromethyl)phenyl]furo[3,2-c]pyridine-4-carboxylic acid is obtained by hydrolysis of the corresponding carbonitrile Va (Bradiaková et al., 2009).
  • Functionalization Techniques : 2-(trifluoromethyl)pyridine can be selectively metalated and functionalized at different positions depending on the choice of the reagent. This facilitates the preparation of various trifluoromethyl-substituted pyridinecarboxylic acids (Schlosser & Marull, 2003).
  • Preparation Strategies for Carboxylic Acids : Rational strategies for the preparation of trifluoromethyl-substituted pyridine- and quinolinecarboxylic acids involve introducing the trifluoromethyl group by fluorination or displacement reactions, followed by treatment with carbon dioxide (Cottet et al., 2003).

Physical and Chemical Analysis

  • Vibrational Spectroscopy and Structural Analysis : The vibrational spectrum and geometric structure of 4-(Trifluoromethyl)pyridine-2-carboxylic acid have been explored using Fourier transform infrared spectrometer and density functional theory (DFT). This study aids in understanding the molecular structure and properties (Vural, 2016).

Applications in Metal-Organic Frameworks

  • Synthesis of Metal-Organic Frameworks : Reactions of pyridine derivatives with lanthanide metal salts lead to metal-organic frameworks (MOFs) showcasing potential applications in gas sorption and photoluminescence properties. These derivatives include structures similar to 2-[2-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid (Cui et al., 2016).

Catalytic Applications

  • Catalysis in Dehydrative Condensation : Derivatives of 2-[2-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid have been used in catalysis, such as in dehydrative amidation between carboxylic acids and amines. This illustrates the compound's utility in organic synthesis (Wang et al., 2018).

Safety And Hazards

The safety data sheet for 2-(Trifluoromethyl)pyridine-4-carboxylic acid indicates that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . It is recommended to keep the container tightly closed in a dry and well-ventilated place .

Future Directions

The use of trifluoromethylpyridine (TFMP) derivatives in the agrochemical and pharmaceutical industries is expected to grow. More than 20 new TFMP-containing agrochemicals have acquired ISO common names, and several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

2-[2-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO2/c14-13(15,16)10-4-2-1-3-9(10)11-7-8(12(18)19)5-6-17-11/h1-7H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFRQZLCXVLPYSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=CC(=C2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50679523
Record name 2-[2-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid

CAS RN

1226367-06-1
Record name 2-[2-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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